molecular formula C23H24N2O4S B7698104 N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide

N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide

Cat. No. B7698104
M. Wt: 424.5 g/mol
InChI Key: TYRSGISDVJGMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMS-303141 and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the progression of cancer and cardiovascular diseases. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide in lab experiments include its potent anti-cancer properties, its potential use in the treatment of cardiovascular diseases, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide. These include further studies to fully understand its mechanism of action, the development of more potent analogs, and the evaluation of its potential use in the treatment of central nervous system disorders. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide involves the reaction of 4-aminophenol with p-toluenesulfonyl chloride to form N-(4-aminophenyl)-p-toluenesulfonamide. This compound is then reacted with benzyl chloroformate to form N-benzyl-N-(4-aminophenyl)-p-toluenesulfonamide. The final step involves the reaction of N-benzyl-N-(4-aminophenyl)-p-toluenesulfonamide with 2-(chloromethyl)oxirane to form this compound.

Scientific Research Applications

N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular diseases, and central nervous system disorders. This compound has been shown to have potent anti-cancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, this compound has been investigated for its potential use in the treatment of central nervous system disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-benzyl-N-methyl-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-7-6-10-20(15-18)24-30(27,28)22-13-11-21(12-14-22)29-17-23(26)25(2)16-19-8-4-3-5-9-19/h3-15,24H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRSGISDVJGMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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